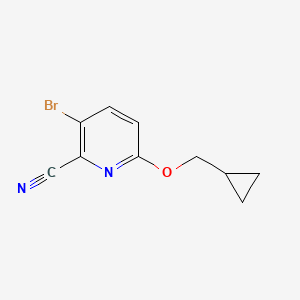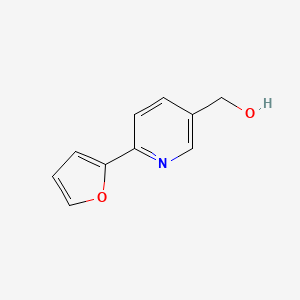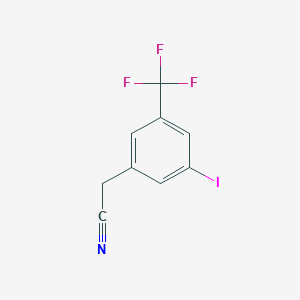
2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H5F3IN It is characterized by the presence of an iodo group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile typically involves the introduction of the iodo and trifluoromethyl groups onto a phenyl ring, followed by the addition of an acetonitrile group. One common method involves the use of a Grignard reagent, where the phenyl ring is first iodinated and then reacted with trifluoromethyl iodide. The resulting intermediate is then treated with acetonitrile under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce the corresponding amine .
Applications De Recherche Scientifique
2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-(3-Iodo-5-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both an iodo and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H5F3IN |
|---|---|
Poids moléculaire |
311.04 g/mol |
Nom IUPAC |
2-[3-iodo-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)7-3-6(1-2-14)4-8(13)5-7/h3-5H,1H2 |
Clé InChI |
NPEWHKDSAXOPCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)I)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)
![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
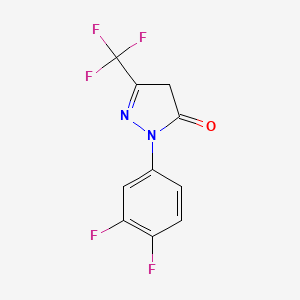
![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
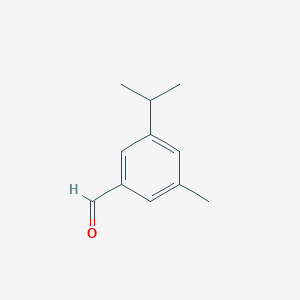
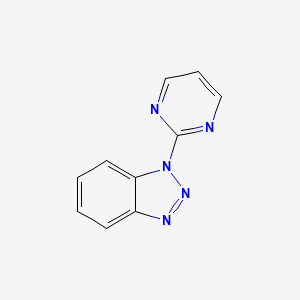
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)
